![molecular formula C17H17ClN2O2S B4114852 ethyl 4-({[(3-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4114852.png)
ethyl 4-({[(3-chlorobenzyl)amino]carbonothioyl}amino)benzoate
Overview
Description
Ethyl 4-({[(3-chlorobenzyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a thioamide derivative of benzoic acid that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of ethyl 4-({[(3-chlorobenzyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in inflammation, cancer, and microbial growth. It may also interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects
Ethyl 4-({[(3-chlorobenzyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 4-({[(3-chlorobenzyl)amino]carbonothioyl}amino)benzoate in lab experiments include its relatively low cost, ease of synthesis, and potential as a reference compound. However, the limitations include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on ethyl 4-({[(3-chlorobenzyl)amino]carbonothioyl}amino)benzoate. These include:
1. Further studies on the mechanism of action of the compound.
2. Development of new drugs based on the structure of the compound.
3. Investigation of the potential of the compound as a diagnostic tool.
4. Studies on the toxicity and safety of the compound.
5. Exploration of the potential of the compound in other fields such as agriculture and food science.
Conclusion
In conclusion, ethyl 4-({[(3-chlorobenzyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has shown potential in various scientific research studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Scientific Research Applications
Ethyl 4-({[(3-chlorobenzyl)amino]carbonothioyl}amino)benzoate has been used in various scientific research studies. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been used in the development of new drugs and as a reference compound in analytical chemistry.
properties
IUPAC Name |
ethyl 4-[(3-chlorophenyl)methylcarbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-22-16(21)13-6-8-15(9-7-13)20-17(23)19-11-12-4-3-5-14(18)10-12/h3-10H,2,11H2,1H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMSPCFDXRQZET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(3-chlorobenzyl)carbamothioyl]amino}benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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